4,4'-Dithiodianiline

Descripción

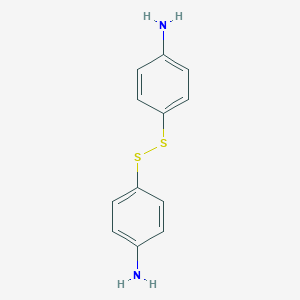

Structure

3D Structure

Propiedades

IUPAC Name |

4-[(4-aminophenyl)disulfanyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERLDGDYUMSLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SSC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061057 | |

| Record name | 4,4'-Diaminodiphenyldisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722-27-0 | |

| Record name | 4-Aminophenyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=722-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Diaminodiphenyldisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000722270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diaminodiphenyldisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dithiodianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DITHIODIANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11D9715VB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of 4,4'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principal synthesis and purification methodologies for 4,4'-dithiodianiline (also known as 4,4'-diaminodiphenyl disulfide), a crucial building block in various fields including polymer science and pharmaceutical development. This document details established synthetic routes, including the oxidation of 4-aminothiophenol and the reaction of aniline derivatives with sulfur chlorides. Furthermore, it presents meticulous purification techniques, with a focus on recrystallization, to achieve high-purity this compound suitable for demanding applications. Detailed experimental protocols, comparative data on yields and purity, and visual representations of key processes are included to facilitate practical application in a laboratory setting.

Introduction

This compound (CAS No. 722-27-0) is an aromatic disulfide with the chemical formula (H₂NC₆H₄S)₂.[1][2] Its structure, featuring two aniline moieties linked by a disulfide bond, imparts unique chemical properties that make it a valuable intermediate in the synthesis of a wide range of materials. It is notably used as a crosslinking agent in the production of self-healing polymers, a hardener for epoxy resins, and a precursor in the manufacturing of dyes and pharmaceuticals.[3] The purity of this compound is paramount for these applications, as impurities can significantly impact the performance and safety of the final products. This guide offers a detailed exploration of its synthesis and purification.

Synthesis of this compound

Several synthetic pathways to this compound have been established, each with its own set of advantages and challenges regarding yield, purity, and environmental impact. The most common methods involve the oxidation of 4-aminothiophenol and the reaction of aniline with sulfur-containing reagents.

Oxidation of 4-Aminothiophenol

The oxidation of 4-aminothiophenol is a widely employed method for the synthesis of this compound due to its relative simplicity and high selectivity. Various oxidizing agents can be utilized for this transformation.

This method offers high yields and utilizes readily available and relatively benign reagents.

-

Reaction Scheme: 2 HS-C₆H₄-NH₂ + H₂O₂ --(NaI)--> H₂N-C₆H₄-S-S-C₆H₄-NH₂ + 2 H₂O

-

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 4-aminothiophenol in a mixture of water and ethyl acetate.

-

Add a catalytic amount of sodium iodide to the solution.

-

Slowly add a solution of hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture at room temperature (20°C) with constant stirring.

-

Continue stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

A more environmentally friendly approach involves the use of air as the oxidant, often in the presence of a base and a suitable solvent.

-

Reaction Scheme: 4 HS-C₆H₄-NH₂ + O₂ --> 2 H₂N-C₆H₄-S-S-C₆H₄-NH₂ + 2 H₂O

-

Experimental Protocol:

-

Dissolve 4-aminothiophenol in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, triethylamine (Et₃N), to the solution.

-

Heat the reaction mixture to 80°C and stir vigorously while bubbling air through the solution.

-

The reaction can be significantly accelerated by using sonication (ultrasound) at room temperature, which can reduce the reaction time to a few minutes.[4][5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Reaction of Aniline with Sulfur Chlorides

A traditional method for the synthesis of dithiodianilines involves the reaction of aniline with sulfur monochloride (S₂Cl₂). This method, however, is often associated with the formation of isomeric byproducts.[1]

-

Reaction Scheme: 2 C₆H₅NH₂ + S₂Cl₂ --> H₂N-C₆H₄-S-S-C₆H₄-NH₂ + 2 HCl + other isomers

-

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and a condenser, dissolve aniline in a suitable inert solvent.

-

Slowly add sulfur monochloride to the aniline solution at a controlled temperature.

-

After the addition is complete, heat the reaction mixture to promote the reaction.

-

The crude product is a mixture of isomers, with the 4,4'-isomer typically being the major component (60-70%).[1]

-

The reaction mixture is then neutralized, and the crude product is isolated.

-

Purification of this compound

High purity is a critical requirement for most applications of this compound. The primary method for its purification is fractional crystallization.

Fractional Crystallization

This technique is effective in separating the desired 4,4'-isomer from other isomers and impurities. A mixture of ethanol and water is commonly used as the solvent system.[1]

-

Experimental Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol (or an ethanol/water mixture, e.g., 70:30 v/v).

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the solution to cool slowly to room temperature. The 4,4'-isomer, being less soluble, will crystallize out first.

-

For maximum yield, further cool the solution in an ice bath.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering mother liquor.

-

Dry the purified crystals in a vacuum oven at a moderate temperature. Purity of >95% can be achieved.[1]

-

Data Presentation

The following table summarizes the quantitative data for the described synthesis methods.

| Synthesis Method | Starting Material | Oxidizing/Reacting Agent | Solvent | Typical Yield | Typical Purity | Reference |

| Oxidation | 4-Aminothiophenol | H₂O₂ / NaI | Water / Ethyl Acetate | ~99% | >98% | [2] |

| Air Oxidation | 4-Aminothiophenol | Air (O₂) | DMF | High | >95% | [4][5] |

| Reaction with Sulfur Chloride | Aniline | S₂Cl₂ | Inert Solvent | Moderate | 60-70% (crude) | [1] |

Note: Yields and purities are highly dependent on the specific reaction conditions and the effectiveness of the purification process.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound via the oxidation of 4-aminothiophenol.

Caption: General synthesis workflow for this compound.

Purification Logic

This diagram outlines the logical steps involved in the purification of this compound by fractional crystallization.

Caption: Purification of this compound by fractional crystallization.

Conclusion

The synthesis and purification of this compound are critical processes for ensuring its suitability in high-performance applications. The oxidation of 4-aminothiophenol, particularly with green oxidizing agents like air or hydrogen peroxide, presents an efficient and selective route to this important chemical intermediate. Effective purification by fractional crystallization is essential to remove isomeric byproducts and other impurities, ultimately yielding a high-purity product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries, enabling the consistent and reliable production of high-quality this compound.

References

- 1. This compound|CAS 722-27-0|High Purity [benchchem.com]

- 2. ganapalifescience.com [ganapalifescience.com]

- 3. This compound | 722-27-0 [chemicalbook.com]

- 4. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physicochemical Properties of 4,4'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Dithiodianiline, also known as 4-aminophenyl disulfide, is an important chemical intermediate with the molecular formula C₁₂H₁₂N₂S₂.[1] Its unique structure, featuring a disulfide bond linking two aniline moieties, imparts it with valuable reactivity, making it a key component in various applications, including polymer chemistry and materials science. This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into its application in advanced materials.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂S₂ | [1] |

| Molecular Weight | 248.37 g/mol | [1] |

| Appearance | Yellow powder to crystal | [2][3] |

| Melting Point | 77-78 °C | [2][3] |

| Boiling Point | 447.0 ± 30.0 °C (Predicted) | [3] |

| Density | 1.34 g/cm³ | [2] |

| Flash Point | 224.2 °C | [2] |

Solubility and Partitioning Properties

| Property | Value | Reference |

| Solubility | Soluble in Methanol | [2][3] |

| pKa | 4.10 ± 0.10 (Predicted) | [2][3][4] |

| LogP | 4.81280 | [2] |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure. A ¹H NMR spectrum for this compound is available in the literature.[5]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound has been documented.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Solubility Determination

Understanding the solubility of a compound is fundamental to its application in various processes.

Methodology:

-

A known amount of this compound is added to a specific volume of a solvent (e.g., methanol) in a test tube.

-

The mixture is agitated vigorously at a constant temperature.

-

The visual observation of whether the solid dissolves completely determines its solubility. For quantitative analysis, the concentration of the saturated solution can be determined using techniques like UV-Vis spectroscopy.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For an aromatic amine like this compound, the pKa of its conjugate acid is determined.

Methodology:

-

A solution of this compound is prepared in a suitable solvent mixture (e.g., water-methanol).

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

¹H NMR Spectroscopy

Methodology:

-

Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

The sample is placed in the NMR spectrometer.

-

The ¹H NMR spectrum is acquired according to the instrument's standard operating procedures. The chemical shifts, integration, and splitting patterns of the signals are then analyzed to confirm the molecular structure.

FTIR Spectroscopy

Methodology:

-

A small amount of finely ground this compound is mixed with dry potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded, and the absorption bands are correlated to the specific functional groups present in the molecule.

Applications in Materials Science

This compound serves as a crucial building block in the synthesis of advanced polymers due to its reactive amine groups and the dynamic nature of its disulfide bond.

Self-Healing Poly(urea-urethane) Elastomers

This compound can be used as a chain extender or crosslinker in the synthesis of poly(urea-urethane) elastomers. The disulfide bonds within the polymer network can break and reform under certain stimuli (e.g., heat or light), enabling the material to self-heal after damage.

Re-processable Epoxy Networks

As a curing agent for epoxy resins, this compound introduces dynamic disulfide bonds into the thermoset network. This allows the crosslinked polymer to be reprocessed and repaired, which is not possible with conventional thermosets.

Conclusion

This compound is a versatile compound with well-defined physicochemical properties that make it highly valuable in the field of materials science. Its ability to introduce dynamic covalent bonds into polymer networks opens up new possibilities for the development of sustainable and advanced materials with self-healing and re-processable characteristics. The experimental protocols outlined in this guide provide a solid foundation for the accurate characterization of this important chemical intermediate.

References

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 4,4'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 4,4'-Dithiodianiline, a compound of significant interest in materials science and pharmaceutical development. This document details the precise spatial arrangement of atoms, bond lengths, and bond angles as determined by single-crystal X-ray diffraction. Furthermore, it outlines the experimental protocols for the synthesis, crystallization, and structural analysis of this compound.

Molecular Structure and Geometry

This compound, with the chemical formula C₁₂H₁₂N₂S₂, is a symmetrical molecule consisting of two aniline (aminobenzene) rings linked by a disulfide bridge. The molecular geometry is crucial for understanding its chemical reactivity, intermolecular interactions, and potential applications.

The key geometric parameters, including bond lengths, bond angles, and torsion angles, have been determined with high precision. These parameters provide insights into the conformation of the molecule in the solid state.

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| S(1)-S(1A) | 2.063(2) |

| S(1)-C(1) | 1.782(5) |

| N(1)-C(4) | 1.388(7) |

| C(1)-C(2) | 1.381(7) |

| C(2)-C(3) | 1.385(8) |

| C(3)-C(4) | 1.391(8) |

| C(4)-C(5) | 1.388(8) |

| C(5)-C(6) | 1.378(8) |

| C(6)-C(1) | 1.384(7) |

Table 2: Selected Bond Angles for this compound

| Atoms | Angle (°) |

| C(1)-S(1)-S(1A) | 103.9(2) |

| C(2)-C(1)-S(1) | 120.0(4) |

| C(6)-C(1)-S(1) | 119.5(4) |

| C(3)-C(4)-N(1) | 120.7(5) |

| C(5)-C(4)-N(1) | 120.5(5) |

Table 3: Selected Torsion Angles for this compound

| Atoms | Angle (°) |

| S(1A)-S(1)-C(1)-C(2) | -178.6(4) |

| S(1A)-S(1)-C(1)-C(6) | 1.8(6) |

Note: The data presented in the tables are based on the crystallographic information file (CIF) with CCDC deposition number 175281. The numbers in parentheses indicate the estimated standard deviations.

Crystal Structure

The arrangement of this compound molecules in the solid state is defined by its crystal structure. The crystallographic data reveals the unit cell parameters and the symmetry of the crystal lattice.

Table 4: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₁₂H₁₂N₂S₂ |

| Formula weight | 248.37 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 9.204(3) Å, α = 90° |

| b = 5.799(2) Å, β = 100.23(3)° | |

| c = 11.455(4) Å, γ = 90° | |

| Volume | 599.9(4) ų |

| Z | 2 |

| Density (calculated) | 1.375 Mg/m³ |

| Absorption coefficient | 0.448 mm⁻¹ |

| F(000) | 260 |

| Crystal size | 0.40 x 0.20 x 0.10 mm³ |

| Theta range for data collection | 2.58 to 28.30° |

| Index ranges | -12<=h<=12, -7<=k<=7, -15<=l<=15 |

| Reflections collected | 5849 |

| Independent reflections | 1445 [R(int) = 0.0355] |

| Completeness to theta = 28.30° | 99.9 % |

| Absorption correction | Semi-empirical from equivalents |

| Max. and min. transmission | 0.9563 and 0.8411 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1445 / 0 / 77 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.0416, wR2 = 0.1110 |

| R indices (all data) | R1 = 0.0573, wR2 = 0.1206 |

| Largest diff. peak and hole | 0.358 and -0.370 e.Å⁻³ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the oxidation of 4-aminothiophenol.[1]

Materials:

-

4-aminothiophenol

-

Hydrogen peroxide (H₂O₂) or Iodine (I₂)

-

Methanol or Ethanol

Procedure:

-

Dissolve 4-aminothiophenol in a suitable solvent such as methanol or ethanol.

-

Slowly add an oxidizing agent, for instance, a solution of hydrogen peroxide or iodine, to the solution at room temperature with constant stirring.

-

Continue the reaction for several hours until completion, which can be monitored by techniques like thin-layer chromatography (TLC).

-

Upon completion, the product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained through slow evaporation of a saturated solution.

Materials:

-

Synthesized this compound powder

-

A suitable solvent (e.g., methanol, ethanol, or a solvent mixture)

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool down to room temperature slowly and undisturbed.

-

Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent over several days.

-

Well-formed single crystals of this compound will grow as the solvent evaporates and the solution becomes supersaturated.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[2][3]

Procedure:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The diffraction data are collected by rotating the crystal and recording the intensities of the diffracted X-rays at various angles.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares procedures to obtain the final atomic coordinates, bond lengths, and bond angles.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

References

Spectroscopic characterization of 4,4'-Dithiodianiline (NMR, IR, UV-Vis)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 4,4'-Dithiodianiline (CAS 722-27-0), a key chemical intermediate in various industrial applications, including pharmaceuticals and cosmetics.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data and provides detailed experimental protocols for acquiring these spectra.

Molecular Structure and Spectroscopic Overview

This compound is a symmetrical aromatic disulfide with the molecular formula C₁₂H₁₂N₂S₂. Its structure consists of two aniline units linked by a disulfide bond. This unique arrangement of functional groups gives rise to a characteristic spectroscopic fingerprint, which is invaluable for its identification, purity assessment, and structural elucidation.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The aromatic protons will appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aromatic ring are split into a characteristic pattern due to ortho- and meta-couplings. The amino (-NH₂) protons will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | Doublet | 4H | Aromatic Protons (ortho to -S-S-) |

| ~ 6.6 - 6.8 | Doublet | 4H | Aromatic Protons (ortho to -NH₂) |

| ~ 3.5 - 4.5 | Broad Singlet | 4H | Amino Protons (-NH₂) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the aromatic rings. Aromatic carbons typically resonate in the 110-160 ppm range. Due to the molecule's symmetry, only four signals are expected for the twelve carbon atoms.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 - 152 | C-NH₂ |

| ~ 135 - 138 | C-S |

| ~ 128 - 132 | Aromatic CH (ortho to -S-S-) |

| ~ 114 - 118 | Aromatic CH (ortho to -NH₂) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

-

If the sample contains particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine, C-N bonds, aromatic C-H and C=C bonds, and potentially the S-S disulfide bond.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1335 - 1250 | Strong | Aromatic C-N stretch[2] |

| 900 - 680 | Strong | Aromatic C-H out-of-plane bend |

| 500 - 400 | Weak | S-S stretch |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a transparent or translucent pellet.[3]

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The presence of the amino groups and the disulfide bridge will influence the position and intensity of these absorptions.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Wavelength (λmax) nm | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Solvent | Assignment |

| ~ 280 - 300 | > 10,000 | Ethanol or Methanol | π → π* transition of the aromatic system |

| ~ 240 - 260 | > 15,000 | Ethanol or Methanol | π → π* transition |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0. A typical concentration for analysis is in the range of 10⁻⁵ to 10⁻⁴ M.

Data Acquisition:

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Procedure:

-

Fill two matched quartz cuvettes with the solvent.

-

Place one cuvette in the reference beam path and the other in the sample beam path.

-

Record a baseline spectrum.

-

Replace the solvent in the sample cuvette with the sample solution.

-

Scan the spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4,4'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 4,4'-dithiodianiline (DTDA). This compound, also known as 4-aminophenyl disulfide, is a key building block in various applications, including the synthesis of advanced polymers and materials for the pharmaceutical industry.[1][2][3][4][5] Understanding its behavior under thermal stress is critical for defining its processing parameters, storage conditions, and predicting its performance in final applications.

When subjected to heat, this compound undergoes decomposition, emitting toxic vapors containing nitrogen oxides (NOx) and sulfur oxides (SOx).[6] The degradation process is believed to initiate with the cleavage of the disulfide (S-S) or carbon-sulfur (C-S) bonds.[1] This initial scission is followed by the fragmentation of the aromatic rings at higher temperatures. Pyrolysis studies on analogous compounds suggest that the thermal degradation of this compound likely proceeds via homolytic cleavage of the S-S and C-S bonds, which would result in the formation of 4-aminophenylthiyl radicals, various aniline derivatives, and other sulfur-containing compounds.[1]

Quantitative Thermal Analysis Data

The thermal properties of this compound have been characterized using various analytical techniques. The key quantitative data are summarized in the table below.

| Thermal Property | Value | Analytical Method |

| Melting Point (Tm) | 77-78 °C | Differential Scanning Calorimetry (DSC) |

| Onset Decomposition Temperature (Tonset) | Approx. 250 °C | Thermogravimetric Analysis (TGA) |

| Temperature at Max Decomposition Rate (Tmax) | Approx. 280 °C | Thermogravimetric Analysis (TGA) |

| Mass Loss at 300 °C | > 95% | Thermogravimetric Analysis (TGA) |

| Primary Degradation Products | Aniline, 4-aminothiophenol, Benzenethiol, Hydrogen Sulfide | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard analytical procedures for characterizing the thermal properties of organic compounds.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.[7][8][9]

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

A sample of this compound (5-10 mg) is accurately weighed into a ceramic or aluminum crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

The analysis is conducted under a continuous flow of an inert nitrogen atmosphere (50 mL/min) to prevent oxidative degradation.[7]

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset temperature of decomposition and the temperature of maximum decomposition rate are determined from the resulting TGA and derivative thermogravimetric (DTG) curves.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow into or out of a sample as a function of temperature.[10][11]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

A small sample of this compound (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.[3]

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated from 25 °C to 100 °C at a controlled rate of 10 °C/min under a nitrogen atmosphere.

-

The heat flow to the sample is measured relative to the reference.

-

The melting point is determined as the peak temperature of the endothermic transition on the DSC thermogram.

-

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of this compound.[6][12]

-

Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A microgram-scale sample of this compound is placed in a quartz sample tube.

-

The sample is rapidly heated to a pyrolysis temperature of 600 °C in an inert helium atmosphere.

-

The resulting degradation products are swept into the GC injection port.

-

The volatile fragments are separated on a capillary GC column (e.g., DB-5ms) using a temperature program (e.g., 40 °C for 2 min, then ramped to 300 °C at 10 °C/min).

-

The separated compounds are detected and identified by a mass spectrometer operating in electron ionization (EI) mode.

-

The mass spectra of the degradation products are compared with a spectral library (e.g., NIST) for identification.[12]

-

Visualizations

Proposed Thermal Degradation Pathway of this compound

The following diagram illustrates a plausible thermal degradation pathway for this compound based on its chemical structure and the general principles of thermal decomposition for aromatic disulfides.

Caption: Proposed thermal degradation pathway of this compound.

Experimental Workflow for Thermogravimetric Analysis (TGA)

Caption: Experimental workflow for TGA.

Experimental Workflow for Differential Scanning Calorimetry (DSC)

Caption: Experimental workflow for DSC.

Experimental Workflow for Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Caption: Experimental workflow for Py-GC-MS.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. web.williams.edu [web.williams.edu]

- 8. researchgate.net [researchgate.net]

- 9. tainstruments.com [tainstruments.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

The Solubility of 4,4'-Dithiodianiline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4'-Dithiodianiline, a compound of significant interest in various fields including polymer science and drug development. This document outlines the known solubility characteristics of this compound in different organic solvents, details experimental protocols for its solubility determination, and presents a typical synthesis workflow.

Introduction to this compound

This compound, also known as 4,4'-diaminodiphenyl disulfide, is an aromatic disulfide with the chemical formula (H₂NC₆H₄S)₂. It consists of two aniline units linked by a disulfide bond. This unique structure imparts specific chemical properties that make it a valuable building block in the synthesis of polymers, dyes, and pharmacologically active molecules. The amino groups provide sites for further chemical modification, while the disulfide bond can be reversibly cleaved, a property exploited in the design of responsive materials and drug delivery systems.

Solubility of this compound

A thorough review of available scientific literature indicates that while the qualitative solubility of this compound in several organic solvents is mentioned, specific quantitative data is sparse. The compound is generally described as being soluble in polar organic solvents.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility (at specified temperature) |

| Methanol | CH₃OH | 32.04 | Soluble; "almost transparency" reported, but no quantitative value found.[1][2] |

| Ethanol | C₂H₅OH | 46.07 | Soluble, but no quantitative value found.[3] |

| Acetone | C₃H₆O | 58.08 | Soluble, but no quantitative value found.[3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Expected to be soluble, but no quantitative value found. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Expected to be soluble, but no quantitative value found. |

Note: The solubility of compounds is influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent.[4] It is generally observed that the solubility of solids in liquids increases with temperature.[4]

Experimental Protocols for Solubility Determination

The following are detailed experimental protocols for determining the solubility of this compound in organic solvents. These are generalized methods that can be adapted for this specific compound.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

3.1.1. Materials

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with sealed caps

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

-

Pre-weighed glass evaporating dishes

-

Drying oven

3.1.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed for at least one hour to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (well below its melting point of 77-78 °C). A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.

3.2.1. Materials

-

This compound (high purity)

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Materials for preparing a saturated solution as described in the gravimetric method.

3.2.2. Procedure

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

-

-

Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Filter the saturated solution using a syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by multiplying by the dilution factor.

-

Synthesis Workflow of this compound

A common method for the synthesis of this compound is the oxidation of 4-aminothiophenol. The following diagram illustrates this general workflow.

Caption: A generalized workflow for the synthesis of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound in organic solvents. While qualitative data suggests its solubility in polar organic solvents, a notable gap exists in the scientific literature regarding quantitative solubility data. The provided experimental protocols offer a framework for researchers to determine these values in their specific systems of interest. The synthesis workflow provides a general overview of a common preparative route. It is anticipated that with the growing interest in this compound, more comprehensive solubility data will become available in the future.

References

An In-depth Technical Guide to the Electrochemical Behavior of 4,4'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodianiline (DTDA) is a disulfide-containing aromatic amine with significant potential in materials science and pharmaceutical development. Its unique structure, featuring a redox-active disulfide bond and electro-polymerizable aniline moieties, gives rise to complex and interesting electrochemical properties. This technical guide provides a comprehensive overview of the expected electrochemical behavior of DTDA, drawing upon data from structurally related compounds and established electrochemical principles. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this versatile molecule. While direct and detailed experimental data on the electrochemical behavior of the this compound monomer is not extensively available in the public domain, this guide synthesizes the current understanding of its constituent functional groups to predict its redox characteristics.

Introduction

This compound, also known as bis(4-aminophenyl) disulfide, is a molecule of considerable interest due to its dual functionality. The disulfide linkage provides a reversible redox center, which is a key feature in many biological systems and has been exploited in the design of "smart" materials and drug delivery platforms. Concurrently, the terminal aniline groups offer sites for electropolymerization, leading to the formation of conductive polymers with potential applications in sensors, electrochromic devices, and energy storage.

Understanding the electrochemical behavior of the DTDA monomer is crucial for controlling its polymerization, elucidating its mechanism of action in biological systems, and designing novel applications. This guide will cover the expected redox reactions of both the disulfide bond and the aniline groups, provide detailed experimental protocols for their investigation, and present visual representations of the key electrochemical pathways.

Predicted Electrochemical Behavior

The electrochemical profile of this compound is expected to be a composite of the behaviors of its two key functional groups: the disulfide bond and the aniline moieties.

Reduction of the Disulfide Bond

The electrochemical reduction of disulfide bonds is a well-documented process that typically involves the cleavage of the sulfur-sulfur bond to form two thiol groups. This is generally a two-electron process.

Expected Reaction:

(H₂N-C₆H₄-S-S-C₆H₄-NH₂) + 2e⁻ + 2H⁺ ⇌ 2 (H₂N-C₆H₄-SH)

Based on studies of similar aromatic disulfides, the reduction of the disulfide bond in DTDA is expected to be an irreversible process, characterized by a significant separation between the cathodic (reduction) and anodic (re-oxidation) peak potentials in cyclic voltammetry. This irreversibility is attributed to the kinetic barrier of reforming the S-S bond upon reversal of the potential scan. For some disulfide monomers, this peak separation can be as large as 850 mV.

Oxidation of the Aniline Moieties

The electrochemical oxidation of aniline and its derivatives is a complex process that typically leads to the formation of radical cations, which can then undergo coupling reactions to form polymers. The initial oxidation is a one-electron process for each aniline unit.

Expected Initial Reaction:

H₂N-C₆H₄-S-S-C₆H₄-NH₂ → [H₂N-C₆H₄-S-S-C₆H₄-NH₂]⁺• + e⁻

This radical cation is highly reactive and can couple with other radical cations or monomers to initiate polymerization, forming polyaniline-like structures with disulfide cross-links. The oxidation potential of the aniline groups will be influenced by the electron-donating nature of the amino group and the overall electronic structure of the molecule.

Quantitative Data Summary

As previously stated, specific quantitative electrochemical data for the this compound monomer is scarce in the literature. The following table provides expected ranges and values based on data for related compounds, such as diphenyl disulfide and aniline derivatives. These values should be considered as estimates to guide experimental work.

| Parameter | Expected Value/Range | Notes |

| Disulfide Reduction | ||

| Cathodic Peak Potential (Epc) | -0.6 V to -1.0 V vs. Ag/AgCl | Highly dependent on solvent, electrolyte, and electrode material. Expected to be an irreversible peak. |

| Anodic Peak Potential (Epa) | Not well-defined | Due to the irreversible nature of the S-S bond cleavage and subsequent reactions of the thiol product, a corresponding re-oxidation peak may be absent or ill-defined. |

| Aniline Oxidation | ||

| Anodic Peak Potential (Epa) | +0.8 V to +1.2 V vs. Ag/AgCl | This initial oxidation peak is often followed by other peaks corresponding to the oxidation of the growing polymer film. |

| Cathodic Peak Potential (Epc) | Variable | The reduction of the oxidized polymer will show characteristic peaks that depend on the extent of polymerization and the nature of the polymer film. |

Experimental Protocols

The following protocols are provided as a detailed guide for the electrochemical characterization of this compound using cyclic voltammetry (CV).

Materials and Reagents

-

Analyte: this compound (DTDA)

-

Solvent: Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP)

-

Working Electrode: Glassy carbon electrode (GCE), Platinum (Pt) or Gold (Au) disk electrode

-

Reference Electrode: Ag/AgCl (in a salt bridge with the same electrolyte solution) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire or mesh

-

Polishing materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads

-

Inert Gas: High-purity nitrogen (N₂) or argon (Ar)

Instrumentation

-

Potentiostat/Galvanostat with software for data acquisition and analysis.

Experimental Procedure: Cyclic Voltammetry

-

Electrode Preparation:

-

Polish the working electrode with successively finer alumina slurries on a polishing pad to a mirror finish.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Electrochemical Cell Setup:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen solvent (e.g., anhydrous acetonitrile).

-

Assemble the three-electrode cell with the polished working electrode, the reference electrode, and the counter electrode.

-

Deoxygenate the solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Background Scan:

-

Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the background current and the potential window of the solvent/electrolyte system.

-

-

Analyte Addition and Measurement:

-

Prepare a stock solution of this compound in the same solvent.

-

Add a known concentration of the DTDA stock solution to the electrochemical cell (a typical starting concentration is 1-5 mM).

-

Allow the solution to equilibrate for a few minutes while maintaining the inert atmosphere.

-

Record the cyclic voltammogram of the DTDA solution. A typical scan might be from an initial potential where no reaction occurs (e.g., 0.0 V), sweeping to a negative potential to observe the disulfide reduction (e.g., -1.5 V), then reversing the scan to a positive potential to observe the aniline oxidation (e.g., +1.5 V), and finally returning to the initial potential. The scan rate can be varied (e.g., from 20 mV/s to 200 mV/s) to investigate the kinetics of the electrode processes.

-

-

Data Analysis:

-

Identify the cathodic and anodic peak potentials and currents from the voltammograms.

-

Investigate the effect of scan rate on the peak currents and potentials to determine if the processes are diffusion-controlled or surface-adsorbed.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the key electrochemical pathways and a typical experimental workflow for the analysis of this compound.

Caption: Predicted electrochemical pathways of this compound.

Caption: Experimental workflow for cyclic voltammetry of this compound.

Conclusion

The electrochemical behavior of this compound is predicted to be rich and complex, characterized by an irreversible reduction of the disulfide bond and an oxidative polymerization of the aniline moieties. While this guide provides a thorough theoretical framework and detailed experimental protocols based on the current understanding of related compounds, it also highlights the need for direct experimental investigation of the DTDA monomer. Such studies would provide valuable quantitative data to confirm these predictions and would be instrumental in advancing the application of this promising molecule in drug development, materials science, and beyond. Researchers are encouraged to use the information presented herein as a starting point for their own investigations into the fascinating electrochemistry of this compound.

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4,4'-Dithiodianiline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Dithiodianiline is a symmetrical aromatic disulfide with significant applications in polymer chemistry, materials science, and as a potential building block in medicinal chemistry. Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel materials and potential therapeutic agents. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to elucidate the molecular characteristics of this compound. It outlines detailed computational protocols, presents illustrative data in a structured format, and offers a workflow for researchers to apply these methods in their own studies.

Introduction to this compound

This compound, also known as bis(4-aminophenyl) disulfide, is an organic compound with the chemical formula C₁₂H₁₂N₂S₂.[1][2][3] Its structure is characterized by two aniline moieties linked by a disulfide bond. This disulfide linkage is of particular interest as it can be reversibly cleaved, which imparts self-healing and recyclable properties to polymers derived from this molecule.[4] The aromatic amine groups provide sites for further functionalization, making it a versatile precursor in organic synthesis.

Quantum chemical calculations offer a powerful, non-experimental approach to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of molecules like this compound.[5][6] These computational insights are invaluable for predicting molecular behavior, interpreting experimental data, and guiding the rational design of new materials and drugs.

Computational Methodology: A Practical Protocol

This section details a standard protocol for performing quantum chemical calculations on this compound using Density Functional Theory (DFT).

Software and Hardware

A high-performance computing cluster is recommended for these calculations. The Gaussian suite of programs is a commonly used software package for DFT calculations, along with visualization software such as GaussView or Avogadro.

Geometry Optimization

The first step in computational analysis is to determine the lowest energy conformation of the molecule.

-

Protocol:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., UFF), to obtain a reasonable starting geometry.

-

Set up a DFT calculation for geometry optimization. A common and effective combination of functional and basis set is B3LYP with a 6-311++G(d,p) basis set.[7]

-

The optimization should be run until convergence criteria are met, indicating that a stationary point on the potential energy surface has been found.

-

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum.

-

Protocol:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

-

Electronic Property Calculations

Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) provides insights into the reactivity and electronic nature of the molecule.

-

Protocol:

-

Using the optimized geometry, perform a single-point energy calculation.

-

Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity and stability.

-

Generate the molecular electrostatic potential (MEP) map. The MEP visualizes the charge distribution and is useful for identifying regions susceptible to electrophilic or nucleophilic attack.

-

Data Presentation: Illustrative Computational Results

The following tables summarize the kind of quantitative data that would be obtained from the computational protocols described above. Note: The data presented here are illustrative and intended to serve as a template for reporting actual computational results.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-S | 1.82 | |

| S-S | 2.08 | |

| C-N | 1.40 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| Bond Angles (°) | ||

| C-S-S | 104.5 | |

| C-C-N | 120.2 | |

| Dihedral Angle (°) | ||

| C-S-S-C | 85.0 |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Peaks)

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 3450 | 50 | N-H symmetric stretch |

| 3360 | 45 | N-H asymmetric stretch |

| 1620 | 150 | Aromatic C=C stretch |

| 1510 | 120 | N-H scissoring |

| 1280 | 90 | C-N stretch |

| 690 | 75 | C-S stretch |

| 540 | 30 | S-S stretch |

Table 3: Electronic Properties (Illustrative)

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

| Energy of HOMO | -0.195 | -5.31 |

| Energy of LUMO | -0.052 | -1.42 |

| HOMO-LUMO Energy Gap (ΔE) | 0.143 | 3.89 |

Experimental Protocols: Synthesis and Characterization

While this guide focuses on computational methods, experimental validation is crucial. Below are standard protocols for the synthesis and characterization of this compound.

Synthesis

A common method for the synthesis of this compound is the oxidation of 4-aminothiophenol.

-

Protocol:

-

Dissolve 4-aminothiophenol in a suitable solvent, such as ethanol.

-

Add an oxidizing agent, for example, a solution of iodine or hydrogen peroxide, dropwise while stirring at room temperature.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or extraction, followed by recrystallization to purify the this compound.

-

Spectroscopic Characterization

The synthesized compound should be characterized to confirm its structure and purity.

-

FTIR Spectroscopy: Acquire the infrared spectrum and compare the experimental vibrational frequencies with the calculated values.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical environment of the hydrogen and carbon atoms in the molecule.

-

Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.

Visualizing Computational Workflows

Graphviz diagrams can be used to visualize the logical flow of the computational and experimental processes.

Applications in Materials Science and Drug Development

The disulfide bond in this compound is a dynamic covalent bond, which allows for the design of "smart" polymers. These materials, often referred to as vitrimers or covalent adaptable networks, can be reprocessed and healed upon the application of a stimulus like heat, which promotes disulfide exchange reactions.[4] The computational data generated through the protocols described herein can aid in understanding the bond dissociation energies and the electronic factors that influence the dynamic nature of the disulfide linkage.

In drug development, aniline derivatives are common scaffolds. While this compound itself is not a drug, its derivatives could be designed as prodrugs that release two molecules of a therapeutic aniline upon cleavage of the disulfide bond in the reducing environment of a cell. The molecular electrostatic potential maps can guide the design of derivatives with specific interaction profiles for biological targets.

Conclusion

References

- 1. 4,4'-Thiodianiline | C12H12N2S | CID 8765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminophenyl disulfide | C12H12N2S2 | CID 12875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 722-27-0|High Purity [benchchem.com]

- 4. This compound | 722-27-0 [chemicalbook.com]

- 5. An experimental and DFT study of a disulfide-linked Schiff base: synthesis, characterization and crystal structure of bis (3-methoxy-salicylidene-2-aminophenyl) disulfide in its anhydrous and monohydrate forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4,4'-Diaminodiphenyl disulphide [webbook.nist.gov]

Health and Safety in Handling 4,4'-Dithiodianiline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the responsible handling of 4,4'-Dithiodianiline (CAS No. 722-27-0), also known as 4-Aminophenyl disulfide. Given its structural similarity to compounds with known toxicological profiles, a cautious approach is paramount. This document summarizes key data, outlines experimental protocols for safety assessment, and provides visual workflows to ensure safe laboratory practices.

Physicochemical and Toxicological Profile

While specific toxicological data for this compound is limited, data for the structurally related compound 4,4'-Thiodianiline provides a basis for hazard assessment. It is prudent to handle this compound as a substance with comparable or potentially greater toxicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₂N₂S₂ | [1][2] |

| Molecular Weight | 248.37 g/mol | [1][2] |

| Appearance | White to off-white or yellow crystalline powder | [3] |

| Melting Point | 77-78 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. | [3] |

| Stability | Stable under recommended storage conditions, but sensitive to air. Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents. | [4] |

Table 2: Acute Toxicity Data for 4,4'-Thiodianiline (Analogue)

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1100 mg/kg | [5] |

| LD50 | Mouse | Oral | 620 mg/kg | [5] |

Note: LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. No specific LD50 or LC50 data is available for this compound.

Hazard Identification and Classification

Based on available data for this compound and its analogue, the following hazards are identified:

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

-

Carcinogenicity: The related compound, 4,4'-Thiodianiline, is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP) and as "possibly carcinogenic to humans (Group 2B)" by the International Agency for Research on Cancer (IARC).[8][9][10] Due to structural similarities, this compound should be handled as a potential carcinogen.

-

Mutagenicity: Mutation data has been reported for this compound, and the analogue 4,4'-Thiodianiline has shown positive results in bacterial mutagenicity assays (Ames test).[3][11]

-

Reproductive Toxicity: No specific data is available for this compound.[12]

Experimental Protocols

Detailed methodologies for key safety assessment experiments are outlined below. These are based on internationally recognized guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This test method provides a procedure for the hazard identification of irritant chemicals.

Principle: The test system uses a reconstructed human epidermis model which mimics the biochemical and physiological properties of the upper parts of human skin. The test chemical is applied topically to the tissue. Cell viability is then measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is quantified after extraction. A reduction in cell viability below a defined threshold indicates irritation potential.[13][14]

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) models are equilibrated in culture medium.

-

Test Chemical Application: A defined amount of the test chemical (solid or liquid) is applied uniformly to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test chemical for a specified period (e.g., 60 minutes), after which the chemical is removed by rinsing. The tissues are then incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Following incubation, the tissues are transferred to a solution containing MTT. Viable cells will convert the MTT into a blue formazan precipitate.

-

Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the absorbance of the extract is measured using a spectrophotometer.

-

Data Analysis: The percentage of viable cells in the test chemical-treated tissues is calculated relative to negative control-treated tissues. A viability of ≤ 50% is typically classified as irritant.[7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This test method is used to identify chemicals not requiring classification for eye irritation or serious eye damage.

Principle: Similar to the skin irritation test, this method uses a three-dimensional reconstructed human cornea-like epithelium (RhCE) model. The test chemical is applied to the surface of the corneal tissue, and the subsequent cytotoxicity is measured by the MTT assay to predict the potential for eye irritation.[15]

Methodology:

-

Tissue Preparation: RhCE models are equilibrated in culture medium.

-

Test Chemical Application: A defined volume (for liquids) or weight (for solids) of the test chemical is applied to the apical surface of the RhCE tissue.

-

Exposure and Incubation: Tissues are exposed for a defined period (e.g., 30 minutes for liquids). After exposure, the test chemical is rinsed off, and the tissues are incubated for a post-exposure period.

-

Viability Assessment: The MTT assay is performed to determine the viability of the corneal cells.

-

Data Analysis: The relative viability of the treated tissues is calculated compared to a negative control. A viability of ≤ 60% is often used as a cut-off to indicate potential eye irritation, requiring further testing.[15]

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential carcinogenicity and irritant nature of this compound, stringent safety precautions are mandatory.

Engineering Controls

-

All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4]

-

Use of a powder weighing station or a glove box is recommended for high-precision weighing or when handling larger quantities.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them properly after handling.

-

Eye Protection: Wear chemical safety goggles or a face shield.[16]

-

Skin and Body Protection: Wear a fully fastened laboratory coat. Disposable coveralls may be appropriate for larger-scale work.

-

Respiratory Protection: If a fume hood is not available or if there is a risk of aerosol generation outside of a containment system, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Weighing and Solution Preparation Protocol

-

Preparation: Designate a specific area within the chemical fume hood for handling this compound. Assemble all necessary equipment (spatula, weigh paper or boat, sealable container, solvent, etc.) within the hood.

-

Taring: Place a sealable container on the analytical balance and tare it.

-

Transfer: Carefully transfer the approximate amount of this compound powder from the stock bottle to the tared container inside the fume hood. Avoid creating dust.

-

Weighing: Seal the container and remove it from the fume hood to weigh on the analytical balance.

-

Adjustment: If the weight is incorrect, return the sealed container to the fume hood to add or remove powder. Repeat the weighing process until the desired weight is achieved.

-

Dissolving: Once the correct weight is obtained, add the solvent to the powder inside the fume hood and seal the container. Mix gently until the solid is fully dissolved.

Workplace Air Monitoring

Regular monitoring of the workplace air is recommended to ensure that engineering controls are effective and that exposure to this compound is minimized. While a specific method for this compound is not established, methods for other aromatic amines can be adapted.

NIOSH Method for Aromatic Amines (Adapted)

Principle: A known volume of air is drawn through a solid sorbent tube to trap any airborne aromatic amines. The sample is then desorbed and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).[17]

Procedure (General Outline):

-

Sampling: A personal sampling pump is calibrated to a specific flow rate and used to draw air through a sorbent tube (e.g., silica gel or acid-treated filter) placed in the breathing zone of the worker.[17]

-

Sample Preparation: The sorbent is transferred to a vial, and the trapped analyte is desorbed using a suitable solvent (e.g., ethanol or a buffered solution).

-

Analysis: The desorbed sample is analyzed by GC with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), or by HPLC with a UV or electrochemical detector.

-

Quantification: The concentration of the analyte is determined by comparing the sample response to a calibration curve prepared from standards of known concentration.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key safety workflows and logical relationships for handling this compound.

References

- 1. Developmental toxicity - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. NIOSH Manual of Analytical Methods - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 5. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. NIOSH Manual of Analytical Methods (2014-151) | NIOSH | CDC [cdc.gov]

- 8. osha.gov [osha.gov]